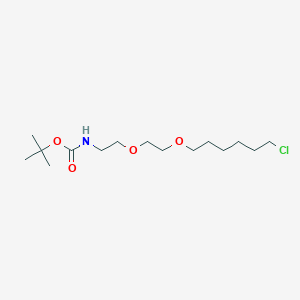

tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate

説明

tert-Butyl N-[2-[2-(6-chlorohexyloxy)ethoxy]ethyl]carbamate is an intermediate in the synthesis of HaloTag O2 Tobramycin. HaloTag O2 Tobramycin is a derivative compound of Tobramycin, a single factor antibiotic comprising about 10% of nebramycin, the aminoglycosidic antibiotic complex produced by Streptomyces tenebrarius. An Antibacterial.

生物活性

tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C15H30ClNO4 and a molecular weight of approximately 307.87 g/mol. Its structural complexity includes a tert-butyl group, a carbamate functional group, and a chlorinated hexyl chain, which contribute to its unique biological properties and potential applications in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

- tert-Butyl Group : Enhances hydrophobicity.

- Chlorohexyl Chain : Imparts unique reactivity and interaction with biological systems.

- Carbamate Moiety : Capable of undergoing hydrolysis, affecting its stability and biological activity.

Biological Activity

Research indicates that tert-butyl carbamates, including this compound, exhibit various biological activities. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural features to tert-butyl carbamates can possess significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been evaluated against various bacterial strains, indicating potential effectiveness against pathogens.

| Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| tert-Butyl Carbamate Derivative | 32 | 16 |

| Ethyl Carbamate Derivative | 64 | 32 |

| Methyl Carbamate Derivative | 128 | 64 |

This table illustrates comparative antimicrobial efficacy, suggesting that structural modifications can significantly influence activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chlorinated alkyl chain may interact with microbial membranes, leading to increased permeability and cell lysis. This hypothesis aligns with findings from studies on similar compounds that demonstrate membrane disruption as a primary mode of action.

Case Studies

-

Case Study on Antibacterial Efficacy

A study conducted by researchers at the University of California explored the antibacterial properties of various carbamate derivatives, including this compound. The study highlighted significant reductions in bacterial viability when treated with the compound, suggesting its potential as an antibacterial agent. -

Case Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on human cell lines. The results indicated moderate cytotoxicity at higher concentrations, which raises considerations for therapeutic applications where selective toxicity is crucial.

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting specific diseases. Its ability to modify membrane permeability positions it as a candidate for drug delivery systems or as an adjuvant in antibiotic therapies.

科学的研究の応用

Chemical Properties and Structure

The compound features a tert-butyl group and a carbamate functional group , contributing to its hydrophobic properties and potential biological activity. The presence of a chlorinated hexyl chain enhances its reactivity, making it suitable for further derivatization or functionalization.

Lead Compound for Drug Development

Due to its structural characteristics, tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate has been identified as a potential lead compound in pharmaceutical research. Its ability to undergo hydrolysis under acidic or basic conditions allows it to release biologically active amines, which can be critical in drug design aimed at specific targets.

Case Study: Antibacterial Applications

The compound is noted for its role as an intermediate in the synthesis of HaloTag O2 Tobramycin , an antibiotic derived from the aminoglycoside family. This application highlights its significance in developing antibacterial agents. The synthesis pathway involves several steps, including the reaction with trifluoroacetic acid and subsequent purification processes .

Hydrophobic Tagging

In materials science, this compound has been utilized for hydrophobic tagging of proteins. This technique enhances the solubility and stability of proteins in aqueous environments, facilitating their application in various biotechnological processes .

Case Study: Protein Engineering

Research indicates that using this compound as a hydrophobic tag can improve the purification and characterization of fusion proteins. By modifying proteins with this tag, researchers have successfully enhanced their interaction with target molecules, thereby improving the efficiency of biochemical assays .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl (2-(2-(hexoxy)ethoxy)ethyl)carbamate | Ethoxy groups without chlorine | Less hydrophobic than tert-butyl variant |

| Methyl (2-(2-(4-chlorobutoxy)ethoxy)ethyl)carbamate | Contains a chlorobutyl group | Different alkyl chain length affects solubility |

| Propyl (2-(2-(6-bromohexoxy)ethoxy)ethyl)carbamate | Brominated instead of chlorinated | Potentially different biological activity |

This table illustrates how variations in alkyl chains and halogen substituents can influence the physical and chemical properties of similar compounds, thus affecting their applications and biological activities.

Future Research Directions

Given its promising applications in drug development and materials science, further research is warranted to explore:

- Enhanced Synthesis Techniques : Streamlining synthetic pathways for improved yield and efficiency.

- Biological Activity Profiling : Comprehensive studies on the pharmacodynamics and pharmacokinetics of this compound in various biological systems.

- Novel Applications : Investigating potential uses in nanotechnology and targeted drug delivery systems.

特性

IUPAC Name |

tert-butyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30ClNO4/c1-15(2,3)21-14(18)17-9-11-20-13-12-19-10-7-5-4-6-8-16/h4-13H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXCBXSJBGIUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。